N-benzyl-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Overview
Description
“N-benzyl-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide” is a complex organic compound. It contains a benzyl group, an isobutyl group, a phenyl group, a 1,2,4-triazole ring, and an acetamide group . Triazole compounds, which include a five-membered aromatic azole chain containing two carbon and three nitrogen atoms, are known to show versatile biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and would depend on the starting materials available. Generally, the synthesis of triazole derivatives involves the reaction of an azide with a terminal alkyne in a process known as a click reaction . The benzyl, isobutyl, and phenyl groups could potentially be introduced through various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring suggests that the compound could potentially participate in various hydrogen bonding interactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The triazole ring is known to participate in various reactions, including nucleophilic substitutions and reductions . The benzyl and phenyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar triazole ring and acetamide group could impact the compound’s solubility in various solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzyl-2-[[4-(2-methylpropyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-16(2)14-25-20(18-11-7-4-8-12-18)23-24-21(25)27-15-19(26)22-13-17-9-5-3-6-10-17/h3-12,16H,13-15H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRPXVSCXMVBID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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